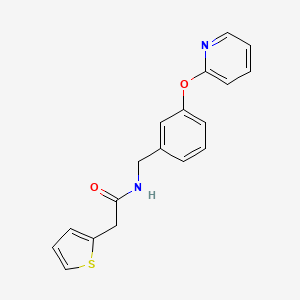

![molecular formula C11H12N2O4 B2918392 2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one CAS No. 105807-70-3](/img/structure/B2918392.png)

2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one, also known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptor. This compound has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.

Scientific Research Applications

Antitubercular Activity

The study by (Kim et al., 2009) explores the structure-activity relationships of nitroimidazoles, including compounds structurally related to 2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one. These compounds demonstrate significant antitubercular activity, highlighting their potential as new antitubercular agents. The research underscores the importance of specific structural features for their bactericidal properties against Mycobacterium tuberculosis, suggesting that modifications to the benzo[1,4]oxazin-3-one core could yield potent antitubercular agents.

Photochromic Properties

A study by (Prostota et al., 2010) delves into the photochromic properties of substituted benzo[1,3]oxazines. These compounds exhibit rapid and reversible changes in color upon exposure to light, a characteristic that could be harnessed for various applications, including optical data storage and photo-switchable devices. This research suggests that derivatives of 2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one could be engineered to possess photochromic properties, expanding their utility in materials science.

Synthetic Methodologies and Intermediates

Several studies focus on novel synthetic methodologies and the role of benzo[1,4]oxazin-3-one derivatives as intermediates for synthesizing complex heterocyclic compounds. For instance, (Cantillo et al., 2017) describe a continuous flow synthesis of a key 1,4-benzoxazinone intermediate, showcasing advancements in the efficient and safe production of these compounds. This highlights the potential of 2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one and its derivatives in facilitating the synthesis of pharmacologically active molecules and other complex organic compounds.

Herbicidal Activity

The synthesis and herbicidal activity of certain benzo[1,4]oxazin-6-yl derivatives are detailed by (Huang et al., 2005), indicating the potential of these compounds, including those structurally similar to 2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one, as lead compounds for new herbicides. This research demonstrates the possibility of utilizing such derivatives in agricultural applications, offering a new avenue for the development of crop protection agents.

High-Performance Thermosets

(Agag and Takeichi, 2003) investigate novel benzoxazine monomers containing allyl groups and their polymerization into high-performance thermosets. These materials exhibit excellent thermal and mechanical properties, suggesting that 2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one derivatives could be valuable in the design and synthesis of advanced polymeric materials.

properties

IUPAC Name |

7-nitro-2-propan-2-yl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-6(2)10-11(14)12-8-4-3-7(13(15)16)5-9(8)17-10/h3-6,10H,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWNWQCPTMSACN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B2918310.png)

![Ethyl 4-[4-[(3-cyanothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2918316.png)

![1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2918322.png)

![ethyl 4-oxo-4-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate](/img/structure/B2918324.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2918326.png)

![2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2918327.png)

![2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide](/img/structure/B2918331.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2918332.png)